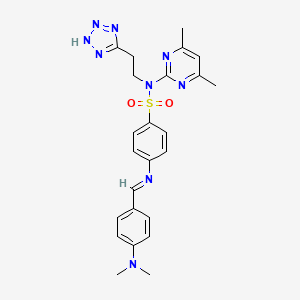
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a dimethylaminophenyl group, a pyrimidinyl group, and a tetrazolyl group. Its intricate molecular architecture allows it to participate in various chemical reactions and makes it a valuable tool in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethylaminophenyl group through a condensation reaction. The pyrimidinyl group is then added via a nucleophilic substitution reaction, and the synthesis is completed by attaching the tetrazolyl group through a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and agrochemicals, where its unique properties are leveraged to create effective products .
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying biological mechanisms and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- stands out due to its unique combination of functional groups. Similar compounds include other benzenesulfonamide derivatives, such as N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide and 4-(((4-(dimethylamino)phenyl)methylene)amino)benzenesulfonamide. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
78311-82-7 |
|---|---|
Formule moléculaire |
C24H27N9O2S |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H27N9O2S/c1-17-15-18(2)27-24(26-17)33(14-13-23-28-30-31-29-23)36(34,35)22-11-7-20(8-12-22)25-16-19-5-9-21(10-6-19)32(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,28,29,30,31) |
Clé InChI |
SYHHGGQXDBKHRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
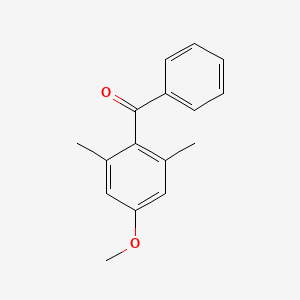
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
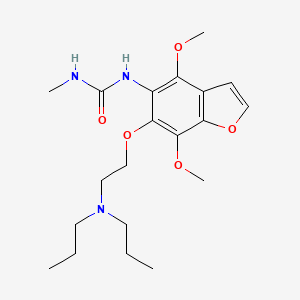
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
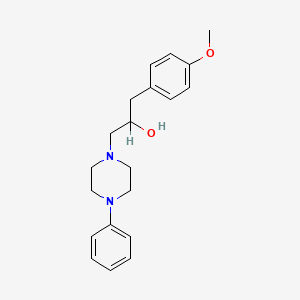
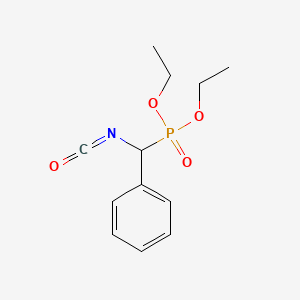
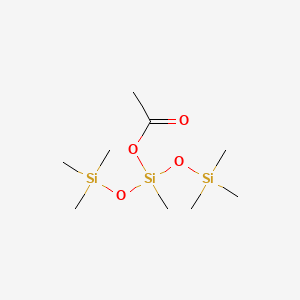

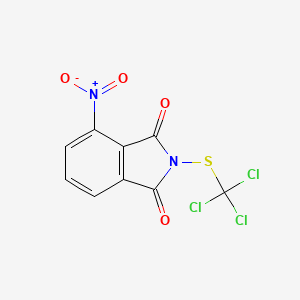
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
